Product packaging for 2-Methoxyisobutylisonitrile(Cat. No.:CAS No. 109434-22-2)

2-Methoxyisobutylisonitrile

Cat. No.: B146788
CAS No.: 109434-22-2
M. Wt: 113.16 g/mol
InChI Key: LJJFNFYPZOHRHM-UHFFFAOYSA-N
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Description

Historical Context and Discovery of 2-Methoxyisobutylisonitrile as a Ligand System

The development of MIBI is rooted in the broader history of technetium-99m and the quest for a superior myocardial perfusion imaging agent. jacc.org Technetium, first discovered in 1937 by Carlo Perrier and Emilio Segrè, is a synthetic element. openmedscience.comunm.edu Its metastable isomer, technetium-99m, possesses nearly ideal properties for diagnostic imaging, including a short six-hour half-life and the emission of a 140 keV gamma photon, which is readily detectable by gamma cameras. jacc.orgnih.gov These characteristics made ⁹⁹ᵐTc the most widely used radioisotope in nuclear medicine. openmedscience.com

In the mid-20th century, Thallium-201 (²⁰¹Tl) was the primary agent for myocardial perfusion studies, acting as a potassium ion surrogate. jacc.org However, its nuclear properties were suboptimal. The search was on for a technetium-99m-based agent that could offer improved imaging characteristics. The primary goal was to develop a stable, cationic ⁹⁹ᵐTc complex that could be taken up by heart tissue. jacc.org

This research culminated in the discovery of the hexakis(this compound)technetium(I) complex in 1981 by a team led by Alan Davison. google.comncats.iogoogle.com The MIBI ligand was identified as a key component that could form a stable, six-coordinate (hence "sesta"), monocationic complex with ⁹⁹ᵐTc. ncats.ionih.gov This breakthrough led to the development of ⁹⁹ᵐTc-Sestamibi, which received FDA approval in 1990 and became commercially available in 1991. ncats.iogoogle.com

Key MilestoneYearSignificance
Discovery of Technetium1937First artificially produced element. openmedscience.com
Identification of ⁹⁹ᵐTc1939Discovery of the metastable isomer ideal for imaging. unm.edu
Development of ⁹⁹Mo/⁹⁹ᵐTc Generator1958Enabled widespread clinical access to ⁹⁹ᵐTc. jacc.orgopenmedscience.com
Discovery of MIBI Ligand1981Alan Davison and team develop the ligand for ⁹⁹ᵐTc-Sestamibi. ncats.iogoogle.com
FDA Approval of ⁹⁹ᵐTc-Sestamibi1990The radiopharmaceutical is approved for clinical use. ncats.iogoogle.com

Significance of this compound in Technetium-99m Coordination Chemistry Research

The discovery of MIBI as a ligand significantly advanced the field of technetium coordination chemistry. The challenge had been to stabilize technetium in a lower oxidation state to form the desired cationic complexes. The MIBI ligand proved to be exceptionally well-suited for this purpose.

The core of the ⁹⁹ᵐTc-Sestamibi complex is a technetium atom in the +1 oxidation state. iaea.org Six MIBI ligands, which are monodentate and electrically neutral, coordinate with the Tc(I) center to form a stable octahedral structure, represented as [⁹⁹ᵐTc(MIBI)₆]⁺. iaea.orgunm.edu This configuration results in a lipophilic (fat-soluble) complex with a net positive charge. iaea.orgnih.gov

Key Chemical Properties:

Coordination Complex: [⁹⁹ᵐTc(MIBI)₆]⁺

Technetium Oxidation State: +1

Ligand: this compound (neutral monodentate)

Structure: Octahedral

Nature: Lipophilic Cation

This specific chemical structure is directly responsible for its biological behavior. The lipophilicity and positive charge allow the complex to diffuse passively into cells, driven by negative plasma and mitochondrial membrane potentials. nih.govnih.gov Research showed that the resulting radiopharmaceutical clears quickly from the blood and accumulates in tissues with high metabolic activity and mitochondrial content, leading to excellent target-to-background ratios for imaging. nih.govnih.gov Subcellular studies confirmed that approximately 90% of the complex's activity within heart cells localizes to the mitochondria. nih.gov

The development of the MIBI ligand system and the subsequent ⁹⁹ᵐTc-Sestamibi radiopharmaceutical provided a superior alternative to Thallium-201, as highlighted by its improved imaging characteristics and physical properties. nih.gov

Property⁹⁹ᵐTc-Sestamibi²⁰¹Tl-Chloride
Radionuclide Technetium-99mThallium-201
Gamma Energy 140 keV nih.gov68-80 keV (X-rays), 167 keV
Physical Half-life ~6 hours openmedscience.com~73 hours
Mechanism Lipophilic cation, passive diffusion nih.govPotassium analogue
Myocardial Retention High, minimal redistribution nih.govVariable, rapid washout

The success of MIBI spurred further research into other isonitrile-based ligands and "3+1" ligand systems, adding new dimensions to the preparation of novel technetium compounds for diagnostic imaging. nih.gov The principles established with MIBI's coordination chemistry have been foundational in the design of other target-specific technetium radiopharmaceuticals. nih.govtaylorandfrancis.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11NO B146788 2-Methoxyisobutylisonitrile CAS No. 109434-22-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-isocyano-2-methoxy-2-methylpropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c1-6(2,8-4)5-7-3/h5H2,1-2,4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJJFNFYPZOHRHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C[N+]#[C-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20148933
Record name 2-Methoxyisobutyl isonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109434-22-2
Record name 2-Methoxyisobutylisonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109434222
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methoxyisobutyl isonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20148933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-METHOXYISOBUTYL ISONITRILE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2K3X4G63S7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies for 2 Methoxyisobutylisonitrile

Classical Synthetic Routes and Modifications

Classical approaches to MIBI synthesis predominantly revolve around the dehydration of its formamide (B127407) precursor, N-(2-methoxyisobutyl)formamide (MIBF). google.com This transformation is a critical final step in a multi-stage synthetic sequence.

Synthesis via Phosphorus Oxychloride Reactants

The conversion of N-(2-methoxyisobutyl)formamide (MIBF) to 2-Methoxyisobutylisonitrile (MIBI) is frequently accomplished through a dehydration reaction. google.com One of the most common reagents employed for this purpose is phosphorus oxychloride (POCl₃). google.com In this method, MIBF is treated with phosphorus oxychloride, typically in the presence of a base and a suitable solvent, to facilitate the elimination of a water molecule and form the isonitrile group. google.comgoogleapis.com

However, the use of excess phosphorus oxychloride has been noted to result in a hazardous and inconvenient work-up procedure that involves multiple distillations.

Alternative Synthetic Pathways for this compound Precursors

One common route to MIBF involves the N-formylation of MIBA. For instance, MIBA can be reacted with ethyl formate (B1220265), often with a catalytic amount of p-toluenesulphonic acid, to produce MIBF in high yield. prepchem.com A specific example involved refluxing a solution of MIBA and ethyl formate for 16 hours to achieve a 93% yield of MIBF. prepchem.com In another variation, a suspension of the hydrochloride salt of MIBA (MIBAHCl) in methyl formate was heated to reflux with the dropwise addition of triethylamine, yielding MIBF in 98% yield after 68 hours. google.comgoogleapis.com

The synthesis of the amine precursor, MIBA, can be approached from several different starting points:

From 2-Hydroxyisobutyronitrile: This commercially available cyanohydrin can be methylated using anhydrous methanol (B129727) and freshly fused zinc chloride to form 2-methoxyisobutyronitrile. google.com Subsequent reduction of the nitrile group with a reducing agent like lithium aluminum hydride in ether yields MIBA. google.comgoogle.com

From 2,2-Dimethyloxirane (Isobutylene Oxide): This route involves the acid-catalyzed electrophilic addition of methanol across the oxirane ring to produce 2-methoxyisobutanol (MIBOL). google.comgoogle.com MIBA can then be formed from MIBOL through methods like the Mitsunobu reaction. googleapis.com

From 1-Chloro-2-methyl-propan-2-ol: This starting material can undergo a Gabriel synthesis with potassium phthalimide (B116566) to form an N-(2-hydroxyisobutyl)-phthalimide intermediate. This intermediate is then methylated, and the phthalimide group is removed by hydrazinolysis to yield MIBA. google.com

From 2-Methylallylamine (B105249): Commercially available 2-methylallylamine can serve as a precursor for MIBI synthesis. iaea.org

From 2-Amino-2-methyl-propan-1-ol: This amino alcohol can be subjected to an intramolecular cyclization, for example with sulfuric acid, to form 2,2-dimethylaziridine. google.com The aziridine (B145994) ring can then be opened by methanol to form MIBA. google.com

Improved Procedures for Enhanced Yield and Purity

Table 1: Comparison of Synthetic Procedure Yields
Reaction StepClassical Procedure YieldImproved Procedure YieldReference
MIBOL from 2,2-Dimethyloxirane69%90% google.com
MIBF from MIBA-93-98% google.comprepchem.com
Overall MIBI Synthesis8.1% (5-step process)53% (2-step process) google.comresearchgate.net

Modern Approaches in this compound Synthesis

While classical methods are well-established, more modern techniques offer potential advantages in synthesis. One such approach is the use of a phase-transfer catalyst in a Carbylamine reaction to prepare MIBI directly from MIBA. This reaction involves reacting MIBA with a carbene generated in situ from chloroform (B151607) and a strong base, with triethylbenzylammonium chloride (TEBAC) acting as the phase-transfer catalyst. google.com

Additionally, microwave-assisted synthesis is a "green" methodology that has been shown to greatly accelerate reactions in the formation of various metal complexes and organic ligands. mdpi.com While a specific microwave-assisted synthesis for MIBI is not detailed in the provided context, this technique is widely applied in radiopharmaceutical chemistry to accelerate labeling reactions, suggesting its potential applicability to the synthesis of MIBI or its precursors to reduce reaction times. mdpi.com

Coordination Chemistry of 2 Methoxyisobutylisonitrile Complexes

Fundamental Principles of Isonitrile Ligand Coordination

Isonitrile ligands, such as 2-methoxyisobutylisonitrile, are versatile ligands in coordination chemistry. core.ac.uk They are known to form stable complexes with a wide variety of transition metals. researchgate.net The coordination of an isonitrile to a metal center primarily occurs through the lone pair of electrons on the carbon atom, forming a σ-bond. core.ac.ukresearchgate.net This σ-donation is a key feature of the metal-isonitrile bond.

The geometry of the coordinated isonitrile ligand can provide insights into the nature of the metal-ligand bond. In many complexes, the M-C-N-R linkage is essentially linear, similar to metal carbonyl complexes. wikipedia.org However, significant bending of the C-N-R angle has been observed in some cases, particularly in electron-rich metal complexes where π-backbonding is more pronounced. wikipedia.orgnih.gov This bending is indicative of a greater contribution from the π-backbonding interaction.

The electronic properties of the isonitrile ligand, specifically the nature of the R group, can also influence its coordination behavior. The 2-methoxyisobutyl group in MIBI, with its ether functionality, can potentially influence the solubility and reactivity of the resulting metal complexes.

Synthesis and Characterization of Copper(I)-2-Methoxyisobutylisonitrile Complexes

Copper(I) complexes of this compound are significant precursors in the synthesis of related technetium-99m complexes. The synthesis, structure, and reactivity of these copper(I) compounds have been a subject of detailed investigation.

A key starting material is the tetrakis(this compound)copper(I) tetrafluoroborate (B81430) complex, [Cu(MIBI)₄]BF₄. The synthesis of this complex typically involves the reaction of a copper(I) salt, such as copper(I) oxide or copper(I) chloride, with this compound in a suitable solvent, followed by the addition of a source of the tetrafluoroborate anion.

The general synthetic approach can be summarized as follows:

Step 1: Reaction of a copper(I) salt with an excess of the isonitrile ligand.

Step 2: Introduction of the tetrafluoroborate counterion, often from an acid like HBF₄ or a salt.

Step 3: Isolation and purification of the resulting crystalline product.

Derivatives of this complex can be prepared by modifying the reaction conditions or by using different counterions. The stability and reactivity of these derivatives are crucial for their subsequent use in radiopharmaceutical applications.

The structural characterization of copper(I)-MIBI complexes is essential for understanding their chemical behavior. X-ray crystallography has been a primary tool for determining the solid-state structures of these compounds. For instance, the crystal structure of [Cu(MIBI)₄]BF₄ reveals a tetrahedral coordination geometry around the copper(I) center, with four MIBI ligands bound to the metal through their carbon atoms.

Spectroscopic techniques also provide valuable structural information.

Infrared (IR) Spectroscopy: The C≡N stretching frequency in the IR spectrum is a sensitive probe of the coordination environment. Upon coordination to a metal, the C≡N stretching frequency typically shifts to a higher wavenumber compared to the free ligand, which is a result of the σ-donation from the isonitrile carbon to the metal.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the presence and structure of the 2-methoxyisobutyl groups in the complex.

Ligand Exchange Reactions for Technetium-99m Labeling

A crucial application of copper(I)-MIBI complexes is in the preparation of the corresponding technetium-99m labeled compound through ligand exchange.

The synthesis of the hexakis(this compound)technetium(I) cation, [⁹⁹ᵐTc(MIBI)₆]⁺, is achieved via a ligand exchange reaction. In this process, a reduced form of technetium-99m, typically obtained by the reduction of pertechnetate (B1241340) ([⁹⁹ᵐTcO₄]⁻), reacts with the copper(I)-MIBI precursor. The MIBI ligands are transferred from the copper(I) center to the technetium(I) center.

The formation of the stable, octahedral [⁹⁹ᵐTc(MIBI)₆]⁺ complex is driven by the favorable thermodynamics of the reaction. The resulting technetium complex is a key component in certain medical imaging applications.

Radiochemical Purity and Stability of ⁹⁹ᵐTc-Hexakis(this compound)

The radiochemical purity (RCP) of a radiopharmaceutical is a critical quality control parameter, defined as the proportion of the total radioactivity in the desired chemical form. nih.goviha.org.ir For Technetium-99m-Hexakis(this compound) (⁹⁹ᵐTc-MIBI), ensuring a high RCP is essential for the quality of diagnostic imaging. The primary radiochemical impurities that can be present are free pertechnetate (⁹⁹ᵐTcO₄⁻) and reduced hydrolyzed technetium (⁹⁹ᵐTcO₂). nih.gov Several chromatographic methods are employed to determine the RCP of ⁹⁹ᵐTc-MIBI, with thin-layer chromatography (TLC) being a common and practical choice in clinical settings. researchgate.netnih.gov

Various TLC systems have been developed and validated for the routine quality control of ⁹⁹ᵐTc-MIBI. These systems utilize different combinations of stationary and mobile phases to effectively separate the lipophilic ⁹⁹ᵐTc-MIBI complex from the more polar impurities. For instance, instant thin-layer chromatography with silica (B1680970) gel (ITLC-SG) strips is frequently used. nih.govbanglajol.info When developed with saline, pertechnetate (⁹⁹ᵐTcO₄⁻) is mobile while ⁹⁹ᵐTc-MIBI and reduced hydrolyzed technetium remain at the origin. nih.gov Conversely, using acetone (B3395972) as the mobile phase on ITLC-SG strips causes the ⁹⁹ᵐTc-MIBI complex to migrate with the solvent front, while the impurities stay at the origin. nih.gov Other validated systems include aluminum oxide TLC plates developed with ethanol (B145695) and Whatman paper with ethyl acetate (B1210297). iha.org.ir

The stability of the ⁹⁹ᵐTc-MIBI complex is another crucial factor. Studies have shown that the radiopharmaceutical maintains a high radiochemical purity, typically exceeding 90%, for up to 6 hours after its preparation when stored at room temperature (15°C to 25°C). iha.org.iriha.org.irjapsonline.com The stability can be influenced by several factors, including the amount of radioactivity used in the preparation and the heating conditions. researchgate.net For example, one study observed that the RCP of kits reconstituted with high activity (150 mCi) was 90.85%. researchgate.net Consistent RCP values are generally obtained whether the preparation is stored in a vial or a syringe. iha.org.ir

Below is a table summarizing various chromatographic systems used for the determination of ⁹⁹ᵐTc-MIBI radiochemical purity:

Stationary PhaseMobile PhaseR_f of ⁹⁹ᵐTc-MIBIR_f of ⁹⁹ᵐTcO₄⁻R_f of Reduced/Hydrolyzed ⁹⁹ᵐTcReference(s)
ITLC-SGAcetoneHigh (migrates with solvent)Low (origin)Low (origin) nih.gov
ITLC-SGSalineLow (origin)High (migrates with solvent)Low (origin) nih.gov
Alumina (B75360)EthanolHigh (migrates)Low (origin)Low (origin) nih.goviha.org.ir
ITLC-SGChloroform (B151607)0.33-0.66Low (origin)Low (origin) nih.gov
Whatman FN1 PaperEthyl AcetateHigh (migrates)Low (origin)Low (origin) iha.org.ir
ITLC-SGMethyl Ethyl Ketone (MEK)0.0-0.1High (migrates)0.0-0.1 banglajol.info

Development of Novel ⁹⁹ᵐTc-Carbonyl-2-Methoxyisobutylisonitrile Complexes

The development of new radiopharmaceuticals often seeks to improve upon existing agents by modifying the metallic core to enhance properties such as stability and biodistribution. A significant advancement in technetium chemistry has been the introduction of the organometallic aqua-ion fac-[⁹⁹ᵐTc(CO)₃(H₂O)₃]⁺. acs.org This stable precursor has opened avenues for creating novel ⁹⁹ᵐTc(I) complexes, including those with isonitrile ligands like this compound (MIBI). nih.govmdpi.com

The [⁹⁹ᵐTc(CO)₃]⁺ core is a soft metal center that can be strongly coordinated by three soft isonitrile ligands to form a stable, trivalent, octahedral complex. mdpi.com This approach has been explored to create mixed-ligand complexes, combining the favorable properties of the tricarbonyl core with the biological recognition of isonitriles. Research has demonstrated the feasibility of synthesizing complexes of the general formula fac-[⁹⁹ᵐTc(CO)₃(L)₃]⁺, where L is an isonitrile ligand. nih.govresearchgate.net

One study focused on the synthesis and evaluation of [⁹⁹ᵐTc(CO)₃(TBI)₃]⁺, using tert-butyl isonitrile (TBI), a close structural analog of MIBI. nih.gov The complex was prepared by reacting the [⁹⁹ᵐTc(CO)₃(H₂O)₃]⁺ precursor with TBI at room temperature. The resulting complex, [⁹⁹ᵐTc(CO)₃(TBI)₃]⁺, was formed with a radiochemical purity greater than 95% and demonstrated good stability. nih.gov Biodistribution studies in mice revealed significant heart uptake, suggesting its potential as a myocardial imaging agent. nih.gov This research provides a proof-of-concept for the development of similar complexes using this compound.

The general strategy involves reacting the pre-prepared [⁹⁹ᵐTc(CO)₃(H₂O)₃]⁺ synthon with the isonitrile ligand. mdpi.com This methodology has been successfully applied to label various biomolecules containing isonitrile moieties, indicating its versatility. mdpi.com The resulting tricarbonyl isonitrile complexes are noted for their high stability, which is attributed to the strong coordination of the isonitrile ligands to the Tc(I) center. mdpi.com

The table below summarizes key findings related to a novel ⁹⁹ᵐTc-carbonyl-isonitrile complex, which serves as a model for potential this compound analogues.

ComplexSynthesis MethodRadiochemical PurityKey Findings in Animal ModelsReference(s)
[⁹⁹ᵐTc(CO)₃(TBI)₃]⁺Reaction of [⁹⁹ᵐTc(CO)₃(H₂O)₃]⁺ with TBI at room temperature>95%High myocardial uptake in rabbits; Heart/liver ratio of 1.5 and heart/lung ratio of 2.0 in mice at 5 min post-injection. nih.gov

Mechanistic Studies of Cellular Accumulation and Retention of 99mtc Hexakis 2 Methoxyisobutylisonitrile

Passive Diffusion Across Cellular Membranes

The initial uptake of 99mTc-Hexakis(2-methoxyisobutylisonitrile), a lipophilic cation, into cells is primarily governed by passive diffusion across the plasma membrane. tandfonline.comauntminnie.comauntminnie.comunm.eduradiologykey.com This process is driven by the concentration gradient between the extracellular and intracellular environments. unm.edu The lipophilic nature of the compound allows it to readily pass through the lipid bilayer of cell membranes. unm.edu

Kinetic studies in various cell lines have demonstrated a rapid initial uptake phase. For instance, in SW-13 human adrenal cortex carcinoma cells, the uptake of 99mTc-MIBI is a temperature-dependent process that is restricted to living cells, with a half-time of approximately 10 minutes, eventually reaching a steady state. researchgate.netaacrjournals.org This uptake does not show evidence of saturation within the tested concentration range of 10⁻¹² to 10⁻⁹ M, which is characteristic of a passive diffusion mechanism. aacrjournals.org Similarly, cultured chick embryo heart cells accumulate 99mTc-MIBI with a half-time of 9.3 minutes, reaching a plateau at around 40 minutes. nih.gov

The process is not dependent on active transport mechanisms like the Na,K-ATPase pump. snmjournals.org Instead, the molecule's ability to traverse the membrane is linked to its lipid solubility. unm.edu Once inside the cell, the compound continues to diffuse across intracellular membranes, including the mitochondrial membranes. auntminnie.comauntminnie.com

Role of Mitochondrial Membrane Potential in Intracellular Sequestration

Once inside the cell, the accumulation and retention of 99mTc-Hexakis(this compound) are significantly influenced by the mitochondrial membrane potential (ΔΨm). nih.govsnmjournals.orgnih.gov Mitochondria maintain a large negative transmembrane potential, which acts as a powerful driving force for the sequestration of the positively charged 99mTc-MIBI cation within the mitochondrial matrix. auntminnie.comnih.govnih.gov

Studies have shown that approximately 90% of the intracellular 99mTc-MIBI is associated with the mitochondria. radiologykey.comnih.gov This mitochondrial sequestration is a key factor in the compound's retention within viable cells. The magnitude of the mitochondrial electrical gradient is a primary driver for the cellular uptake of this cationic probe. nih.gov

Experimental manipulation of the mitochondrial membrane potential has provided direct evidence for its role in 99mTc-MIBI accumulation.

Depolarization: The use of agents that depolarize the mitochondrial membrane, such as the protonophore carbonyl cyanide m-chlorophenylhydrazone (CCCP) or a combination of valinomycin (B1682140) in a high potassium buffer, leads to a significant reduction in the net uptake and retention of 99mTc-MIBI. nih.govnih.gov In cultured chick embryo ventricular myocytes, CCCP rapidly depleted the cellular content of 99mTc-MIBI. nih.gov

Hyperpolarization: Conversely, agents that hyperpolarize the mitochondrial membrane, such as the K+/H+ ionophore nigericin (B1684572) or the ATP synthase inhibitor oligomycin (B223565), have been shown to increase the net uptake and retention of 99mTc-MIBI. nih.govresearchgate.net In one study, nigericin increased uptake by 60% and oligomycin by 375%. nih.gov

These findings strongly indicate that the mitochondrial membrane potential is a dominant factor in the intracellular sequestration of 99mTc-Hexakis(this compound). nih.govnih.gov

Plasma Membrane Potential Dependence of Uptake

Studies have demonstrated a direct correlation between the plasma membrane potential and the uptake of 99mTc-MIBI.

Depolarization: Depolarizing the plasma membrane, for instance by increasing the extracellular potassium concentration, significantly decreases the net cellular uptake of 99mTc-MIBI in various cell types, including fibroblasts and cultured chick embryo heart cells. nih.govnih.gov In cultured chick myocytes, isovolumic depolarization of the plasma membrane reduced net accumulation of the tracer. nih.gov

Hyperpolarization: While direct experimental evidence for plasma membrane hyperpolarization leading to increased uptake is less common, the general principle of cation accumulation in response to a negative potential supports this relationship. Studies on metabolically inhibited myocytes have shown an initial increase in 99mTc-MIBI uptake, suggesting a transient plasma membrane hyperpolarization. ahajournals.org

The combined effect of both plasma and mitochondrial membrane potentials creates a significant electrical gradient that drives the accumulation of 99mTc-MIBI first into the cytoplasm and then into the mitochondria. snmjournals.org The greater negative potential of the mitochondria compared to the plasma membrane leads to the preferential sequestration of the compound within this organelle. nih.gov

Table 1: Effect of Membrane Potential Modulators on 99mTc-MIBI Uptake

Cell Type Modulator Effect on Membrane Potential Observed Effect on 99mTc-MIBI Uptake Reference
Cultured chick embryo ventricular myocytes High extracellular K+ Plasma membrane depolarization Reduced net accumulation nih.gov
Cultured chick embryo ventricular myocytes Valinomycin (in high K+ buffer) Mitochondrial membrane depolarization Further reduced net uptake nih.gov
Cultured chick embryo ventricular myocytes Carbonyl cyanide m-chlorophenylhydrazone (CCCP) Mitochondrial membrane depolarization Rapid depletion of cellular 99mTc-MIBI nih.gov
Cultured chick embryo ventricular myocytes Nigericin Mitochondrial membrane hyperpolarization Increased net uptake and retention by 60% nih.gov
Cultured chick embryo ventricular myocytes Oligomycin Mitochondrial membrane hyperpolarization Increased net uptake and retention by 375% nih.govresearchgate.net
BALB/c 3T3 cells High extracellular K+ Plasma membrane depolarization Decreased net cell uptake nih.gov
BALB/c 3T3 cells Valinomycin (in high K+ buffer) Mitochondrial membrane depolarization Inhibited net uptake and retention nih.gov
BALB/c 3T3 cells Carbonyl cyanide m-chlorophenylhydrazone (CCCP) Mitochondrial membrane depolarization Inhibited net uptake and retention nih.gov
BALB/c 3T3 cells Nigericin Mitochondrial and plasma membrane hyperpolarization Increased net uptake nih.gov

Influence of Cellular Metabolic Demand on Uptake

The uptake of 99mTc-Hexakis(this compound) is also closely linked to the metabolic activity of the cell. nih.govnih.gov Tissues with high metabolic demand, such as tumor cells, generally exhibit increased uptake of 99mTc-MIBI. aacrjournals.orgnih.gov This is because metabolically active cells typically have a higher number of mitochondria and maintain a greater mitochondrial membrane potential to support ATP production, thus enhancing the sequestration of the tracer. nih.goviaea.org

Several studies have highlighted the connection between metabolic state and 99mTc-MIBI accumulation:

Metabolic Inhibition: The use of metabolic inhibitors that disrupt cellular energy production can lead to a decrease in 99mTc-MIBI uptake. For example, iodoacetate, a glycolysis inhibitor, has been shown to reduce the uptake of 99mTc-MIBI in cultured chick myocardial cells, although this effect was more pronounced after prolonged exposure. nih.gov

Fasting vs. Fed State: Studies in humans have shown that the uptake of 99mTc-sestamibi in breast tissue is approximately 25% higher in a fasting state compared to a fed state. nih.gov This suggests that the metabolic shift associated with fasting can influence the tracer's accumulation.

Exercise: Conversely, light exercise has been shown to cause a significant drop in 99mTc-sestamibi uptake in breast tissue, possibly due to shunting of blood flow away from the breast and alterations in systemic metabolism. nih.gov

The relationship between metabolic demand and uptake is not always straightforward and can be influenced by other factors such as blood flow and the expression of multidrug resistance proteins. aacrjournals.org However, the general principle remains that higher metabolic activity, which is often a characteristic of proliferating cells, creates a favorable environment for the accumulation of 99mTc-Hexakis(this compound). mdpi.com

Biochemical and Molecular Interactions of 99mtc Hexakis 2 Methoxyisobutylisonitrile

Interaction with Multidrug Resistance-Associated P-glycoprotein (MDR1) Efflux Systems

A significant factor influencing the intracellular concentration of 99mTc-sestamibi is its interaction with the P-glycoprotein (P-gp) efflux pump, encoded by the MDR1 gene. nih.govnih.gov

99mTc-Hexakis(2-methoxyisobutylisonitrile) as a P-glycoprotein Transport Substrate

Technetium-99m-sestamibi is a recognized substrate for the P-glycoprotein (P-gp) pump. nih.govnih.govnih.gov This transmembrane protein functions as an ATP-dependent efflux pump, actively transporting a wide array of structurally and functionally diverse compounds, including many chemotherapeutic agents, out of cells. nih.govnih.gov The interaction of 99mTc-sestamibi with P-gp has been demonstrated in various preclinical and clinical studies. For instance, in vitro studies have shown that the cellular efflux of 99mTc-sestamibi correlates with the level of P-gp expression. snmjournals.org Furthermore, the transport of the tracer can be inhibited by P-gp modulators. snmjournals.org This characteristic makes 99mTc-sestamibi a valuable tool for studying P-gp function. nih.govacs.orgacs.org It has also been identified as a substrate for the multidrug resistance-associated protein (MRP). nih.govnih.gov

Functional Imaging of P-glycoprotein Expression Using 99mTc-Hexakis(this compound)

The property of 99mTc-sestamibi as a P-gp substrate allows for its use in the functional imaging of P-gp expression and activity in vivo. nih.govnih.gov Tumors that overexpress P-gp exhibit increased efflux of the tracer, leading to lower intracellular accumulation and faster washout rates. nih.gov This phenomenon can be visualized and quantified using single-photon emission computed tomography (SPECT). snmjournals.org Consequently, 99mTc-sestamibi imaging can serve as a non-invasive method to assess the multidrug resistance phenotype in tumors. nih.gov The ability to visualize P-gp function has significant implications for predicting tumor response to chemotherapy, as high P-gp expression is a major mechanism of resistance to many anticancer drugs. nih.gov Studies have demonstrated the potential of 99mTc-sestamibi for imaging P-gp activity in various cancers. nih.gov

Correlation Studies with P-glycoprotein Expression and Retention

A substantial body of research has established a correlation between the expression of P-glycoprotein and the retention of 99mTc-sestamibi in tumors and other tissues. Generally, an inverse relationship is observed: higher levels of P-gp expression are associated with lower tracer retention and faster washout. spandidos-publications.comnih.gov

In a study on primary hyperparathyroidism, a significant association was found between high P-gp membrane immunoreactivity and negative sestamibi scans. nih.gov Specifically, 10 out of 14 adenomas with negative imaging results showed strong P-gp positivity, whereas 45 out of 64 lesions with positive scans did not exhibit P-gp membrane expression. nih.gov This suggests that P-gp-mediated efflux is a key factor in false-negative sestamibi scans in this context. nih.govbioscientifica.comresearchgate.net

Similarly, in breast cancer, the uptake of 99mTc-sestamibi has been shown to be inversely correlated with the expression of MDR1. spandidos-publications.com A negative 99mTc-sestamibi scintimammography was found to be a highly specific predictor of chemoresistance. spandidos-publications.com Research on renal masses has also indicated that the degree of 99mTc-sestamibi uptake is influenced by the interplay between mitochondrial content and MDR pump expression. nih.gov Tumors with high mitochondrial content and low MDR1 expression tend to accumulate the tracer, while those with high MDR1 activity appear "cold" on SPECT/CT scans. nih.gov

The following table summarizes findings from a study on renal masses, illustrating the relationship between tumor histology, mitochondrial content, MDR1 expression, and 99mTc-sestamibi uptake.

Renal Tumor HistologyPredominant Mitochondrial StainingPredominant MDR1 Staining99mTc-sestamibi Uptake
Oncocytomas and Hybrid Oncocytic/Chromophobe TumorsStrongLowIncreased
Clear Cell Renal Cell CarcinomaLow (54% of cases)High (69% of cases)Decreased ("cold")

Data based on a study of 50 renal masses. nih.gov

Relationship with Bcl-2 Protein and Apoptosis Pathways

The accumulation of 99mTc-sestamibi within mitochondria positions it at a crucial intersection with the intrinsic pathway of apoptosis, which is regulated by the Bcl-2 family of proteins. nih.govnih.gov

Studies have indicated that the anti-apoptotic protein Bcl-2 can influence the uptake of 99mTc-sestamibi. waocp.orgnih.gov High levels of Bcl-2 expression in breast carcinomas have been associated with reduced or absent early uptake of the tracer, independent of P-glycoprotein expression. nih.gov An inverse correlation was found between the tumor-to-background ratios of 99mTc-sestamibi and the levels of Bcl-2. nih.gov This suggests that high levels of Bcl-2, while stabilizing the mitochondrial membrane potential, may prevent the accumulation of 99mTc-sestamibi in tumor cells. nih.gov

Conversely, some research suggests that the bioaccumulation of 99mTc-sestamibi can itself induce apoptosis. In vitro studies on breast and prostate cancer cell lines have shown that high concentrations of the compound can lead to a significant increase in the number of apoptotic cells, as indicated by markers like caspase-3. mdpi.comnih.govresearchgate.netresearchgate.net This pro-apoptotic effect appears to be related to the mitochondrial accumulation of the tracer, which may disrupt normal mitochondrial function and trigger the apoptotic cascade. mdpi.com For instance, in breast cancer cells, high concentrations of 99mTc-sestamibi led to an increase in caspase-3 positive cells and the appearance of apoptotic bodies. mdpi.com

The table below presents in vitro findings on the effect of different concentrations of 99mTc-sestamibi on apoptosis in a breast cancer cell line.

99mTc-sestamibi ConcentrationEffect on Apoptosis (Caspase-3 Positive Cells)
High (e.g., 10 µg/mL)Significant increase
Low to moderateLess pronounced effect

Data based on in vitro studies on breast cancer cells. mdpi.com

Advanced Radiopharmaceutical Design and Derivatization Studies of 2 Methoxyisobutylisonitrile Analogs

Synthesis and Evaluation of 2-Alkoxyisobutylisonitrile Derivatives

The synthesis of these 2-alkoxyisobutylisonitrile analogs allows for a systematic investigation into the structure-activity relationship. The primary goal is to optimize the tracer's behavior, potentially improving heart uptake, reducing liver uptake, or hastening clearance from non-target tissues. Evaluation of these derivatives typically involves preclinical studies in animal models to compare their biodistribution profiles against the parent MIBI compound. While specific data on a wide range of analogs is dispersed throughout patent literature and specialized studies google.com, the underlying principle remains consistent: modifying the alkoxy chain directly impacts the lipophilicity and steric bulk of the resulting technetium complex.

Table 1: Theoretical Impact of Alkoxy Group Modification on Isonitrile Properties This table presents a conceptual overview of expected changes based on chemical principles.

Alkoxy Group Example Compound Name Expected Change in Lipophilicity Potential Impact on Biodistribution
Methoxy (B1213986) 2-Methoxyisobutylisonitrile Baseline High heart uptake, moderate liver uptake
Ethoxy 2-Ethoxyisobutylisonitrile Increase May alter heart-to-liver ratio
Propoxy 2-Propoxyisobutylisonitrile Further Increase Could lead to higher hepatobiliary clearance

Exploration of Alternative Core Structures for Technetium Complexation

The archetypal radiopharmaceutical based on MIBI is [⁹⁹ᵐTc]Tc-Sestamibi, where the technetium-99m is present in a +1 oxidation state, forming an octahedral complex with six MIBI ligands, formally denoted as [⁹⁹ᵐTc(MIBI)₆]⁺. unm.edupharmacylibrary.com While this Tc(I) core is stable and effective, researchers have explored alternative technetium cores to create complexes with different charges, geometries, and stabilities.

One significant alternative is the technetium(V)-nitrido core, [⁹⁹ᵐTcN]²⁺. electronicsandbooks.com This core can be complexed with MIBI to form a neutral, lipophilic compound with a proposed distorted octahedral structure, tentatively identified as [⁹⁹mTcNCl₂(MIBI)₃]. electronicsandbooks.com The presence of two chloride ligands neutralizes the charge of the [⁹⁹TcN]²⁺ core. Biodistribution studies in mice showed that this nitrido-based complex exhibits high myocardial uptake shortly after injection, suggesting its potential suitability for rapid cardiac imaging. electronicsandbooks.com

Table 2: Biodistribution Ratios of [⁹⁹mTcN–MIBI] Complex in Mice (5 min post-injection) Data sourced from a study on a technetium-nitrido complex of MIBI. electronicsandbooks.com

Ratio Value
Heart-to-Blood 3.18
Heart-to-Lungs 1.72

Another versatile core that has gained prominence is the organometallic fac-[⁹⁹ᵐTc(CO)₃]⁺ (technetium tricarbonyl) precursor. mdpi.com This core is exceptionally stable and can be used to label biomolecules by coordinating with various mono-, bi-, and tridentate ligands. mdpi.com Its utility extends to the development of targeted tracers where an isonitrile derivative serves as one of the ligands, bridging the technetium core to a biologically active molecule. Further research has also pointed to other potential cores, such as [Tc(CO)₂(isonitrile)₄]⁺, as areas for future exploration. researchgate.net

Development of this compound-based Tracers for Specific Biological Targets (excluding clinical applications)

A sophisticated application of MIBI chemistry is its use as a bifunctional linker in what is known as the "conjugate approach". researchgate.net In this strategy, the isonitrile functional group complexes with a technetium core, while the other end of the molecule is attached to a bioactive moiety that targets a specific biological structure, such as a tumor-associated protein. This creates a highly specific radiotracer for molecular imaging.

One prominent example is the development of tracers for the Prostate-Specific Membrane Antigen (PSMA), a protein overexpressed on prostate cancer cells. Researchers have synthesized conjugates where a urea-based PSMA-binding ligand is attached to an isonitrile. This conjugate is then labeled with the [⁹⁹ᵐTc(CO)₃]⁺ core. mdpi.com Preclinical evaluation in mice bearing PSMA-expressing tumors demonstrated that these tracers accumulate specifically at the tumor site. For instance, the compound designated [⁹⁹ᵐTc]Tc-16 showed significant tumor uptake that increased over time, with this uptake being markedly reduced when co-injected with a blocking agent, confirming PSMA-specific binding. mdpi.com

Table 3: Biodistribution of [⁹⁹ᵐTc]Tc-16 in 22Rv1 Tumor-Bearing Mice (% Injected Dose per Gram) Data extracted from a preclinical study on PSMA-targeted isonitrile conjugates. mdpi.com

Organ 1 hour post-injection 4 hours post-injection
Blood 1.05 ± 0.33 0.20 ± 0.04
Liver 0.44 ± 0.11 0.21 ± 0.03
Kidneys 2.19 ± 0.49 1.05 ± 0.08

This same principle has been applied to other targets, such as the Fibroblast Activation Protein (FAP), which is found in the stroma of many cancers. Isonitrile ligands have been proposed as effective bifunctional linkers for labeling FAP inhibitors (FAPi) with technetium-99m, creating novel tracers for cancer imaging. nih.gov These preclinical studies underscore the modularity and utility of the isonitrile scaffold in creating a wide array of targeted radiopharmaceuticals beyond its original application.

Analytical and Quality Control Methodologies for 2 Methoxyisobutylisonitrile and Its Metal Complexes

Chromatographic Techniques for Purity Assessment (HPLC, TLC)

Chromatographic methods are fundamental in evaluating the purity of both the MIBI ligand and the [⁹⁹ᵐTc]Tc-MIBI complex. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are the most prevalently used techniques.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for the quality control of MIBI and its technetium complex, offering high resolution and sensitivity for separating, identifying, and quantifying components in a mixture. researchgate.netiaea.org For [⁹⁹ᵐTc]Tc-sestamibi, HPLC methods have been developed to assess radiochemical purity, with studies showing that results from HPLC analysis correlate well with other chromatographic methods. researchgate.net One study detailed an HPLC method where the radiochemical purity of [⁹⁹ᵐTc]Tc-sestamibi was determined to be 98.07 ± 0.01%. iaea.org Another investigation compared a solid-phase extraction (SPE) cartridge method with HPLC over a radiochemical purity range of 49-98%, finding that the values from the SPE method deviated from HPLC results by only 1.1 ± 1.3%. researchgate.net

Thin-Layer Chromatography (TLC): TLC is a widely used, simpler, and more rapid alternative to HPLC for routine quality control. nih.govsnmjournals.org The manufacturer of the Cardiolite® kit recommends a TLC method using an aluminum oxide-coated plastic plate developed with ethanol (B145695) to determine radiochemical purity. snmjournals.orgsnmjournals.org This standard method, however, can be time-consuming, requiring approximately 30-35 minutes to complete. nih.govsnmjournals.org

To address the need for faster results, various alternative TLC and paper chromatography systems have been developed and evaluated. nih.goviha.org.ir These methods use different combinations of stationary phases (e.g., silica (B1680970) gel, Whatman paper) and mobile phases (e.g., acetone (B3395972), saline, ethyl acetate (B1210297), chloroform (B151607)/tetrahydrofuran) to separate the desired [⁹⁹ᵐTc]Tc-MIBI complex from impurities like free pertechnetate (B1241340) ([⁹⁹ᵐTc]TcO₄⁻) and reduced-hydrolyzed technetium ([⁹⁹ᵐTc]TcO₂). nih.goviha.org.iraip.orgnih.gov For instance, a mini-paper chromatography (MPC) system using a 1:1 chloroform/tetrahydrofuran solvent was shown to reduce the development time to just 2.3 minutes, with results correlating closely (r = 0.99) with the standard TLC method. nih.gov Another study found that using Whatman paper with ethyl acetate as the solvent was a rapid, robust, and cost-efficient method for routine clinical use. iha.org.ir

Parameter Standard TLC Method Mini-Paper Chromatography (MPC) Whatman Paper with Ethyl Acetate
Stationary Phase Aluminum Oxide PlatePaperWhatman Paper
Mobile Phase >95% Ethanol1:1 Chloroform/TetrahydrofuranEthyl Acetate
Avg. Development Time 34.8 ± 1.6 min nih.gov2.3 ± 0.1 min nih.govFast, suitable for routine use iha.org.ir
Correlation with Standard N/Ar = 0.99 nih.govValidated against standard method iha.org.ir

This table presents a comparison of different TLC methods for the purity assessment of ⁹⁹ᵐTc-sestamibi.

Spectroscopic Characterization (NMR, MS)

Spectroscopic techniques are indispensable for the structural elucidation and characterization of the 2-methoxyisobutylisonitrile ligand and its complexes. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide detailed information about the molecular structure and composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the identity and purity of the synthesized MIBI ligand. The ¹H NMR spectrum of MIBI shows characteristic signals, including a singlet for the six protons of the two methyl groups on the isobutyl moiety, a singlet for the three protons of the methoxy (B1213986) group, and a multiplet for the two methylene (B1212753) protons. tandfonline.comgoogle.com Similarly, the ¹³C NMR spectrum displays distinct peaks corresponding to the different carbon atoms in the molecule. tandfonline.com

⁹⁹Tc NMR spectroscopy has been employed to study the chemical state of the technetium complex within biological systems. nih.gov In one study of [⁹⁹Tc]Tc-SESTAMIBI in heart cells, ⁹⁹Tc NMR showed a single peak, indicating that the majority of the complex exists in an unbound state within the mitochondrial matrix. nih.gov This technique is valuable for understanding the behavior of the complex at a molecular level after administration.

Mass Spectrometry (MS): Mass spectrometry is a powerful analytical technique used to determine the molecular weight and identify impurities in MIBI preparations. snmjournals.orgiaea.org Electrospray ionization mass spectrometry (ESI-MS) has been used to analyze the Cu[MIBI]₄BF₄ complex, which is the form of MIBI present in lyophilized kits. snmjournals.org These analyses have identified the conversion of the Cu[MIBI]₄ adduct to a Cu[MIBI]₂ form, recognizable by a characteristic doublet peak associated with copper's natural isotopes (⁶³Cu and ⁶⁵Cu). snmjournals.org MS can also detect other impurities and adducts within the lyophilized reagent, such as those involving mannitol, a common excipient. snmjournals.org

Technique Application Key Findings
¹H NMR Structural confirmation of MIBI ligandShows characteristic signals for (CH₃)₂C, OCH₃, and CH₂ groups. tandfonline.comgoogle.com
¹³C NMR Structural confirmation of MIBI ligandConfirms the carbon backbone of the MIBI molecule. tandfonline.com
⁹⁹Tc NMR Characterization of the technetium complexUsed to determine the chemical state of [⁹⁹Tc]Tc-SESTAMIBI in situ, showing it is largely unbound in mitochondria. nih.gov
ESI-MS Impurity profiling of MIBI precursorIdentifies copper adducts (e.g., Cu[MIBI]₂) and excipient-related adducts (e.g., mannitol) in lyophilized kits. snmjournals.org

This table summarizes the application of spectroscopic techniques in the characterization of MIBI and its technetium complex.

Methods for Radiochemical Purity Determination of ⁹⁹ᵐTc-Hexakis(this compound)

Ensuring high radiochemical purity (RCP) of [⁹⁹ᵐTc]Tc-sestamibi is critical, as impurities can lead to poor image quality and unnecessary radiation exposure to non-target organs. unm.edu The accepted minimum RCP for clinical use is typically ≥90%. nih.govsnmjournals.orgresearchgate.net Various methods have been established for the routine determination of RCP.

The primary radiochemical impurities that must be quantified are free [⁹⁹ᵐTc]pertechnetate (⁹⁹ᵐTcO₄⁻) and reduced-hydrolyzed ⁹⁹ᵐTc (⁹⁹ᵐTcO₂). alasbimnjournal.netymaws.com The percentage of the desired [⁹⁹ᵐTc]Tc-sestamibi complex is then calculated by subtracting the percentage of total impurities from 100%. nih.govtenmak.gov.tr

Several chromatographic systems are used for this purpose:

Paper Chromatography (PC) and Thin-Layer Chromatography (TLC): As discussed previously, these are the most common methods. Different systems can be used to separate the components. For example, using ITLC-SG strips, saline can be used as a mobile phase to determine free pertechnetate, while acetone can be used to determine the colloid impurity. nih.govtenmak.gov.tr Another common system uses an alumina (B75360) TLC plate with ethanol, where the [⁹⁹ᵐTc]Tc-sestamibi complex moves with the solvent front (Rf ≈ 1.0) while impurities remain at the origin (Rf ≈ 0.0). snmjournals.orgaip.org

Solid-Phase Extraction (SPE): SPE cartridges, such as Sep-Pak C18 or Alumina-N, offer a very rapid and simple alternative to TLC. snmjournals.orgsnmjournals.orgalasbimnjournal.net In one method using a Sep-Pak C18 cartridge, the lipophilic [⁹⁹ᵐTc]Tc-sestamibi is retained on the column while hydrophilic impurities are washed away. alasbimnjournal.net Studies have shown SPE methods to be efficient and reliable for routine quality control, with one study defining solid-phase extraction as the ideal assay for routine use in a nuclear medicine service. alasbimnjournal.netsnmjournals.org

Solvent Extraction: This method involves the use of two immiscible solvents, such as chloroform and a saline solution, to separate the lipophilic [⁹⁹ᵐTc]Tc-sestamibi (which partitions into the organic layer) from the hydrophilic impurities. nih.govalasbimnjournal.net

A comparative study evaluated paper chromatography, solid-phase extraction, and solvent extraction, finding the resulting RCP values at 30 minutes post-labeling to be 98.70 ± 0.98%, 98.85 ± 0.72%, and 98.75 ± 0.45%, respectively, demonstrating the efficiency of all three techniques. alasbimnjournal.net

Method Stationary Phase / System Mobile Phase / Solvent Separation Principle Typical RCP (%)
Paper Chromatography Whatman 3MM20% Saline and 85% Methanol (B129727)Differential migration based on polarity.98.70 ± 0.98 alasbimnjournal.net
Solid-Phase Extraction Sep-Pak C18N/A (Elution)Lipophilic [⁹⁹ᵐTc]Tc-sestamibi retained, hydrophilic impurities eluted.98.85 ± 0.72 alasbimnjournal.net
Solvent Extraction Chloroform / 0.9% NaClN/ALipophilic [⁹⁹ᵐTc]Tc-sestamibi partitions into chloroform.98.75 ± 0.45 alasbimnjournal.net
TLC (Standard) Alumina PlateEthanolLipophilic complex moves with solvent front.>90% snmjournals.org

This table outlines various methods for determining the radiochemical purity of ⁹⁹ᵐTc-sestamibi.

Standardization and Validation of Analytical Procedures

The standardization and validation of analytical procedures are mandatory to ensure that quality control testing is accurate, reliable, and reproducible. nih.govwho.int Regulatory bodies provide guidelines for the validation of analytical methods, which includes assessing parameters such as accuracy, precision, linearity, robustness, and specificity. iaea.orgiha.org.ir

Validation of Methods: When a new or alternative quality control method is proposed, it must be validated against the established standard method. iha.org.irsnmjournals.org For [⁹⁹ᵐTc]Tc-sestamibi, this often means comparing the results of a new, faster method to the time-consuming manufacturer-recommended TLC procedure. snmjournals.orgnih.gov For example, studies validating Sep-Pak cartridge methods have shown no statistical difference in RCP values compared to the standard TLC method when appropriate eluents are used. snmjournals.orgsnmjournals.org However, some alternative methods, like using certain Whatman paper strips, were found to overestimate RCP values, especially for samples below the 95% purity level, making them unacceptable. nih.gov

A validation study for an HPLC method for [⁹⁹ᵐTc]Tc-sestamibi assessed linearity, precision, accuracy, and recovery, with all parameters falling within the established limits set by regulatory agencies. iaea.org

Standardization: Standardization of quality control procedures is crucial for achieving consistent results across different laboratories and even among different technologists within the same facility. nih.govnih.gov This involves adhering strictly to Standard Operating Procedures (SOPs), which are based on the manufacturer's package insert and regulatory guidelines. nih.govunm.edu Factors such as the type of chromatography strip, solvent purity, development chamber size, and handling techniques can all influence the final RCP result and must be carefully controlled. unm.edusnmjournals.org Self-inspections and adherence to Good Manufacturing Practice (GMP) are part of a comprehensive quality assurance system that ensures the final radiopharmaceutical product is safe and effective. nih.goviaea.org

Comparative Research on Radiotracer Kinetics and Distribution Utilizing 99mtc Hexakis 2 Methoxyisobutylisonitrile

Myocardial Transport Dynamics in Comparison to Thallium-201

The fundamental difference in the myocardial transport of 99mTc-sestamibi and Thallium-201 (201Tl) lies in their mechanisms of uptake and retention, which directly impacts their use in assessing myocardial viability and perfusion.

Mechanism of Uptake and Retention: 99mTc-sestamibi, a lipophilic cation, passively diffuses across the sarcolemmal and mitochondrial membranes, driven by the negative transmembrane potentials. researchgate.netmdpi.complos.org It accumulates primarily within the mitochondria of cardiomyocytes. researchgate.netresearchgate.net In contrast, 201Tl, a potassium analog, is actively transported into cells via the Na+/K+-ATPase pump. snmjournals.org

Redistribution Phenomenon: A key distinction is the "redistribution" seen with 201Tl, a property largely absent with 99mTc-sestamibi. researchgate.netnih.gov 201Tl demonstrates a time-dependent increase in the ratio of ischemic to normal tissue activity, meaning it gradually washes out of normal myocardium and into ischemic but viable tissue. nih.gov Conversely, 99mTc-sestamibi remains relatively fixed within the myocardium after initial uptake, showing stable kinetics for up to four hours and no significant further redistribution into transiently ischemic zones. nih.gov This lack of significant redistribution with 99mTc-sestamibi necessitates two separate injections (rest and stress) to differentiate between ischemia and infarction. nih.gov

Flow-Uptake Relationship: Both tracers exhibit a nonlinear relationship between myocardial uptake and blood flow, particularly at high flow rates. ahajournals.orgcore.ac.uk However, studies have shown that 201Tl uptake increases more proportionally with blood flow compared to 99mTc-sestamibi. ahajournals.org For instance, a five- to six-fold increase in regional myocardial blood flow resulted in a 202±6% increase in 201Tl uptake but only a 138±4% increase in 99mTc-sestamibi uptake. ahajournals.org This suggests that at high flow rates, 99mTc-sestamibi may underestimate perfusion to a greater extent than 201Tl.

Effects of Ischemia and Reperfusion: The transport of both tracers is affected by the metabolic state of the myocardium. In models of no-flow ischemia followed by reperfusion, 99mTc-sestamibi and 201Tl show opposing effects. ahajournals.orgnih.gov After reperfusion, the maximal fractional extraction and capillary permeability-surface area product tend to increase for 99mTc-sestamibi and decrease for 201Tl. ahajournals.org This can lead to a potential overestimation of myocardial perfusion with 99mTc-sestamibi and an underestimation with 201Tl during early reperfusion. ahajournals.org Furthermore, in canine models of myocardial infarction, 99mTc-sestamibi uptake and retention are dependent on myocardial viability. nih.gov There is a documented loss of 99mTc-sestamibi from irreversibly injured cells during reperfusion. nih.gov

Interactive Data Table: Comparative Myocardial Kinetics of 99mTc-Sestamibi vs. Thallium-201

Feature99mTc-Hexakis(2-methoxyisobutylisonitrile) (Sestamibi)Thallium-201 (201Tl)
Primary Uptake Mechanism Passive diffusion, driven by mitochondrial and plasma membrane potentials researchgate.netmdpi.complos.orgActive transport via Na+/K+-ATPase pump snmjournals.org
Redistribution Minimal to no significant redistribution researchgate.netnih.govSignificant redistribution over time nih.gov
Myocardial Retention Relatively fixed, long retention researchgate.netDynamic, with washout from normal myocardium
Flow-Uptake at High Flow Tends to underestimate high flow rates more than 201Tl ahajournals.orgMore proportional uptake with increasing flow ahajournals.org
Effect of Reperfusion on Extraction Increased extraction and permeability ahajournals.orgDecreased extraction and permeability ahajournals.org
Viability Assessment Requires separate rest and stress injections nih.govCan assess viability with a single injection due to redistribution nih.gov

Differential Uptake and Retention in Various Cell Types (In Vitro and Animal Models)

The uptake of 99mTc-sestamibi is not limited to cardiomyocytes and shows significant variability between normal and cancerous cells, a property that has been explored for tumor imaging.

Normal vs. Carcinoma Cells: In vitro studies comparing various cell lines have demonstrated that 99mTc-sestamibi uptake is significantly higher in carcinoma cells than in most normal cell types, with the exception of myocytes. nih.gov One study found that the mean uptake of 99mTc-sestamibi was nearly four times higher in tumor cells compared to normal cells. nih.gov When myocytes were excluded, the uptake in tumor cells was nearly nine times higher than in other normal cells. nih.gov This differential uptake provides a basis for its use in oncologic imaging. The accumulation in cancer cells is attributed to their higher metabolic rate and negative mitochondrial membrane potential. mdpi.com

Influence of P-glycoprotein (Pgp): The retention of 99mTc-sestamibi in tumor cells is significantly influenced by the expression of the multidrug resistance (MDR) gene product, P-glycoprotein (Pgp). snmjournals.orgnih.gov Pgp is an efflux pump that can actively transport 99mTc-sestamibi out of the cell. snmjournals.org In human breast tumor cell lines, those with high levels of Pgp expression showed significantly lower 99mTc-sestamibi uptake compared to cells with no detectable Pgp. nih.gov The use of Pgp inhibitors, such as verapamil, has been shown to increase the accumulation of 99mTc-sestamibi in Pgp-expressing cells. nih.gov This characteristic allows for the potential use of 99mTc-sestamibi to non-invasively assess MDR in tumors. nih.gov Animal models of osteosarcoma have confirmed these findings, showing a faster washout rate of 99mTc-sestamibi in drug-resistant tumors with high Pgp expression. d-nb.info

Uptake in Other Cell Types: Studies on cultured rat heart cells have shown that endothelial cells and fibroblast-like cells also take up 99mTc-sestamibi, although to a lesser extent than myocytes. snmjournals.org Endothelial cells showed continuous accumulation over a 30-minute period. snmjournals.org Myocyte uptake of 99mTc-sestamibi was approximately eight times greater than that of endothelial cells. snmjournals.org In rat skeletal muscle, uptake is a small fraction of that in the myocardium and is highest in muscles with a higher mitochondrial content, such as the soleus muscle. researchgate.net

Apoptosis Induction: Interestingly, research suggests that the accumulation of 99mTc-sestamibi in breast cancer cells may not be merely a passive process for imaging. In vitro studies have shown that high concentrations of 99mTc-sestamibi can induce apoptosis (programmed cell death) in breast cancer cell lines, as evidenced by a significant increase in caspase-3-positive cells. mdpi.com

Interactive Data Table: 99mTc-Sestamibi Uptake in Different Cell Types

Cell TypeKey Findings on 99mTc-Sestamibi Uptake and Retention
Carcinoma Cells Significantly higher uptake compared to most normal cells (excluding myocytes). nih.gov Accumulation is related to high metabolic activity and mitochondrial membrane potential. mdpi.com
P-glycoprotein Expressing Cells Reduced retention due to active efflux by the Pgp pump. snmjournals.orgnih.gov Washout rate is faster in Pgp-positive tumors. d-nb.info
Myocytes High uptake and retention, primarily in mitochondria. snmjournals.orgsnmjournals.org
Endothelial Cells & Fibroblasts Uptake is present but significantly lower than in myocytes. snmjournals.org
Skeletal Muscle Uptake is a small fraction of myocardial uptake and correlates with mitochondrial density. researchgate.net

Comparative Analysis with Other Lipophilic Cationic Radiopharmaceuticals

Following the success of 99mTc-sestamibi, other lipophilic cationic technetium-99m labeled agents were developed, most notably 99mTc-tetrofosmin.

99mTc-Sestamibi vs. 99mTc-Tetrofosmin: Both 99mTc-sestamibi and 99mTc-tetrofosmin are used for myocardial perfusion imaging and share similar characteristics, such as being lipophilic cations with no significant redistribution. ahajournals.orgsnmjournals.org However, there are subtle differences in their biodistribution. Animal studies have suggested that 99mTc-sestamibi may have a higher myocardial retention than 99mTc-tetrofosmin. snmjournals.org In a porcine model, 99mTc-sestamibi showed a higher mean retention and a greater increment in retention with increasing blood flow compared to 99mTc-tetrofosmin. snmjournals.org In contrast, some in vitro studies on glioma cell lines have reported a higher uptake of 99mTc-tetrofosmin compared to 99mTc-sestamibi. nih.gov

Comparison with Newer Agents: Research continues to explore new lipophilic cationic tracers with potentially improved properties. For example, 99mTc-N-DBODC5 has shown comparable heart uptake to 99mTc-sestamibi and 99mTc-tetrofosmin in rats but with significantly faster liver clearance, which could lead to better image quality. Another agent, 18F-MitoPhos, an 18F-labeled lipophilic phosphonium (B103445) cation for PET imaging, demonstrated more than double the cardiac retention of 99mTc-sestamibi in isolated perfused rat hearts. nih.gov These newer agents aim to overcome some of the limitations of existing tracers, such as hepatobiliary clearance and suboptimal extraction at high flow rates.

Interactive Data Table: Comparison of Lipophilic Cationic Radiopharmaceuticals

RadiopharmaceuticalKey Comparative Characteristics
99mTc-Tetrofosmin Similar to 99mTc-sestamibi (lipophilic cation, no significant redistribution). ahajournals.orgsnmjournals.org Some animal studies suggest slightly lower myocardial retention compared to 99mTc-sestamibi. snmjournals.org In vitro glioma cell studies showed higher uptake than 99mTc-sestamibi. nih.gov
99mTc-N-DBODC5 Comparable myocardial uptake to 99mTc-sestamibi in rats but with much faster liver clearance, resulting in higher heart-to-liver ratios.
18F-MitoPhos (PET agent) In isolated rat hearts, showed more than double the cardiac retention of 99mTc-sestamibi. nih.gov

Emerging Research Directions and Future Perspectives in 2 Methoxyisobutylisonitrile Chemistry

Computational Chemistry and Molecular Modeling of 2-Methoxyisobutylisonitrile and its Complexes

Computational chemistry and molecular modeling have become indispensable tools for investigating the structural and electronic properties of this compound and its metallic complexes. These theoretical approaches provide insights that are often difficult to obtain through experimental methods alone, guiding the rational design of new MIBI-based compounds with improved characteristics.

A notable area of investigation has been the use of Density Functional Theory (DFT) to study the MIBI ligand itself. Research has focused on understanding its conformational landscape and vibrational properties. researchgate.net For instance, a combined experimental Raman spectroscopy and DFT study elucidated the geometric and electronic structure of the MIBI ligand. researchgate.net This research, employing the B3LYP/6-311+G(d,p) level of theory, revealed the existence of multiple stable conformers of MIBI. researchgate.net The study demonstrated that a comprehensive understanding of the experimental Raman spectrum could only be achieved by considering the contributions of the most stable conformers, weighted by their Boltzmann populations. researchgate.net Such detailed computational analysis provides a reliable description of the molecule's vibrational properties, which is crucial for quality control and for understanding its coordination chemistry. researchgate.net

Molecular modeling has also been applied to understand the behavior of technetium-MIBI complexes, such as in the study of Tc-phytochlorin complexes where GAUSSIAN 09 software with DFT was used to calculate optimized molecular structures and energies. bu.edu.eg These computational studies are foundational for predicting how structural modifications to the MIBI ligand might influence the stability, reactivity, and biodistribution of its corresponding radiometal complexes.

Table 1: Computational Methods in this compound Research

Computational Method Application Key Findings Reference(s)
Density Functional Theory (DFT) Conformational and vibrational analysis of the MIBI ligand. Identified multiple stable conformers and provided a detailed description of the Raman spectrum. researchgate.net

Potential for this compound in Non-Technetium Radiochemistry

While technetium-99m remains the workhorse for single-photon emission computed tomography (SPECT) imaging, there is growing interest in exploring MIBI complexes with other radionuclides. iaea.orgpharmacylibrary.com This interest is driven by the unique properties of other radiometals that could offer advantages in terms of imaging resolution, therapeutic applications, or availability. The isonitrile group of MIBI is a versatile ligand capable of forming stable complexes with a range of transition metals, including copper (Cu), molybdenum (Mo), palladium (Pd), cobalt (Co), nickel (Ni), chromium (Cr), silver (Ag), and rhodium (Rh). google.com

The development of MIBI complexes with positron-emitting radionuclides, such as copper-64 (⁶⁴Cu) or gallium-68 (B1239309) (⁶⁸Ga), could enable positron emission tomography (PET) imaging, which offers higher sensitivity and spatial resolution than SPECT. nih.gov The synthesis of the tetrakis(this compound)copper(I) complex is already a key intermediate in the preparation of the ⁹⁹ᵐTc-Sestamibi kit, highlighting the facility of MIBI to coordinate with other metals. google.comgoogle.com

Furthermore, the potential for labeling MIBI with therapeutic radionuclides opens the door to "theranostics," an approach that combines diagnosis and therapy. researchgate.net For example, rhenium, a chemical congener of technetium, has beta-emitting isotopes (¹⁸⁶Re and ¹⁸⁸Re) that could be used for targeted radiotherapy. researchgate.net A MIBI complex bearing a therapeutic rhenium isotope could potentially be used to both image and treat certain types of tumors that are known to accumulate MIBI. While much of the focus has been on ⁹⁹ᵐTc, the fundamental coordination chemistry of MIBI suggests a broad potential for applications with a variety of radiometals. iaea.orgnih.gov

Novel Synthetic Routes for Sustainable Production of this compound

The synthesis of this compound is a critical step in the production of MIBI-based radiopharmaceuticals. Consequently, there is a continuous effort to develop more efficient, cost-effective, and environmentally friendly synthetic methods. google.comgoogle.com Traditional synthetic routes have been improved upon, and new pathways have been explored to enhance yield and reduce the use of hazardous reagents.

Integration of this compound Derivatives into Multifunctional Probes

The concept of multimodal imaging probes is gaining traction as it allows for the synergistic use of different imaging techniques, for example, combining the anatomical detail of magnetic resonance imaging (MRI) with the functional information from nuclear imaging. researchgate.net MIBI derivatives could be incorporated into such probes. For example, a MIBI analogue could be linked to a contrast agent for MRI, creating a dual-modality probe for SPECT/MRI.

Furthermore, MIBI derivatives are being explored in the context of targeted drug delivery. nih.gov The inherent ability of MIBI to accumulate in certain tissues can be leveraged to deliver cytotoxic agents specifically to tumor cells, potentially reducing systemic toxicity. Research into novel ⁹⁹ᵐTc-labeled glucosamine (B1671600) derivatives containing phenyl isonitriles serves as an example of how the isonitrile functionality can be incorporated into larger biomolecules to create tumor-imaging agents. nih.gov These new agents are designed to enter tumor cells through specific transporters, demonstrating a targeted delivery approach. nih.gov The development of such multifunctional probes represents a paradigm shift from simple imaging agents to complex molecular tools for personalized medicine.

Q & A

Basic: What are the standard methodologies for synthesizing and characterizing 2-Methoxyisobutylisonitrile-based complexes (e.g., Tc-99m MIBI) in radiopharmaceutical research?

Answer:
Synthesis typically involves coordinating this compound with metal ions like technetium-99m (Tc-99m) or copper(I). For Tc-99m MIBI, the ligand is reacted with [⁹⁹ᵐTc]TcO₄⁻ in the presence of stannous chloride as a reducing agent, followed by purification via solid-phase extraction or HPLC . Radiochemical purity (>95%) is verified using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) with gamma detection . Characterization includes mass spectrometry for molecular weight confirmation and nuclear magnetic resonance (NMR) for structural validation. For copper(I) complexes (e.g., Tetrakis(this compound)Copper(I) Tetrafluoroborate), X-ray crystallography may be employed to confirm geometry .

Basic: How do researchers ensure the stability and reproducibility of this compound complexes in experimental settings?

Answer:
Stability studies involve monitoring radiochemical purity under varying conditions (temperature, pH, light exposure) using TLC or HPLC . Reproducibility requires strict control of reaction parameters:

  • Reducing agent concentration : Excess stannous chloride ensures complete reduction of TcO₄⁻ but must be optimized to avoid colloid formation.
  • Ligand-to-metal ratio : A 100:1 molar excess of ligand prevents hydrolysis and ensures full coordination .
  • Storage conditions : Lyophilized formulations (e.g., mannitol as a stabilizer) are stored at -20°C to prolong shelf life .

Advanced: What experimental designs are used to investigate the role of mitochondrial membrane potential in the cellular uptake of Tc-99m MIBI?

Answer:
Studies utilize fluorescence probes (e.g., JC-1 or TMRM) to correlate mitochondrial membrane potential (ΔΨm) with Tc-99m MIBI retention . Key steps:

Cell treatment : Incubate cells with depolarizing agents (e.g., CCCP) or inhibitors (e.g., oligomycin) to modulate ΔΨm.

Uptake kinetics : Measure intracellular ⁹⁹ᵐTc activity via gamma counting at timed intervals.

Controls : Use cells with genetically disrupted mitochondrial function (e.g., ρ⁰ cells) to isolate ΔΨm effects .
Data contradictions may arise from cell-type-specific transport mechanisms (e.g., P-glycoprotein efflux), necessitating parallel efflux inhibition assays .

Advanced: How do researchers address discrepancies in Tc-99m MIBI accumulation data across multidrug-resistant (MDR) cancer cell lines?

Answer:
MDR phenotypes involve efflux pumps (P-gp, MRP1) that reduce Tc-99m MIBI retention. Methodological approaches include:

  • Efflux inhibition : Co-incubation with verapamil (P-gp inhibitor) or MK-571 (MRP1 inhibitor) to quantify pump-specific contributions .
  • Quantitative modeling : Use Michaelis-Menten kinetics to differentiate passive diffusion vs. active transport .
  • Cross-validation : Compare results with fluorescent substrates (e.g., Rhodamine-123) to confirm MDR activity . Discrepancies may stem from variable pump expression or off-target effects of inhibitors, requiring Western blot validation of transporter levels .

Advanced: What strategies mitigate adsorption losses of this compound complexes during in vitro experiments?

Answer:
Adsorption onto labware (e.g., plastic tubes) can reduce effective concentrations by up to 50%. Mitigation strategies:

  • Pre-treatment : Coat tubes with bovine serum albumin (BSA) or silicone to block binding sites .
  • Matrix selection : Use glass or low-binding polymers (e.g., polypropylene) instead of polystyrene .
  • Recovery assays : Spike known amounts of ⁹⁹ᵐTc-MIBI into experimental matrices and measure recovery via gamma counting to adjust for losses .

Advanced: How do researchers validate the specificity of this compound-based probes for tumor imaging in preclinical models?

Answer:
Validation involves:

Biodistribution studies : Compare uptake in target tumors vs. normal tissues (e.g., heart, liver) at multiple time points .

Blocking experiments : Pre-dose with excess unlabeled ligand to confirm receptor-mediated uptake.

Correlative imaging : Co-register Tc-99m MIBI SPECT/CT with histopathology or FDG-PET to confirm specificity .
Contradictions may arise from nonspecific retention in inflammatory tissues, necessitating immunohistochemical validation of tumor markers .

Methodological Challenge: What statistical approaches are recommended for analyzing heterogeneous Tc-99m MIBI uptake data in clinical cohorts?

Answer:

  • Cluster analysis : Group patients by uptake patterns (e.g., high vs. low tumor-to-background ratios) .
  • Cox regression : Correlate uptake metrics with survival outcomes while adjusting for confounders (e.g., tumor size, MDR status) .
  • Bland-Altman plots : Assess agreement between quantitative SPECT and biopsy results in multicenter trials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.